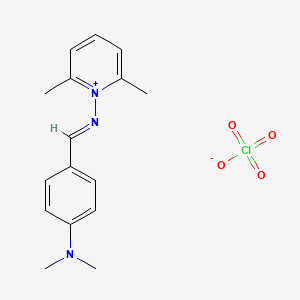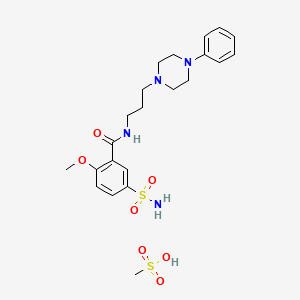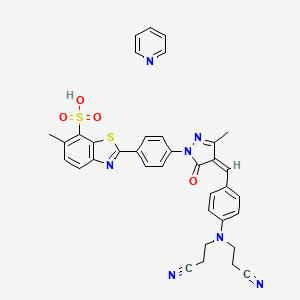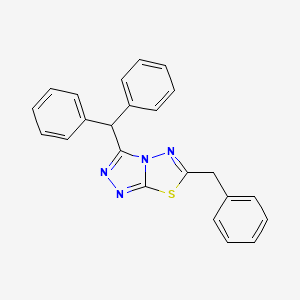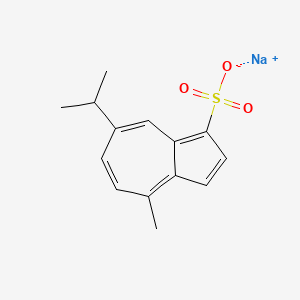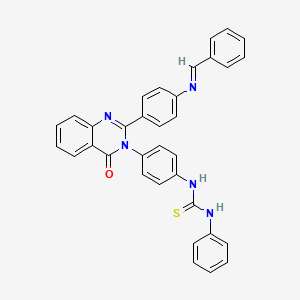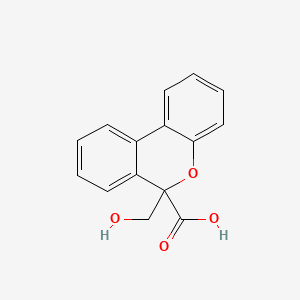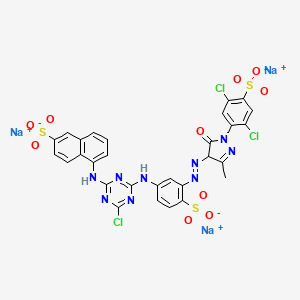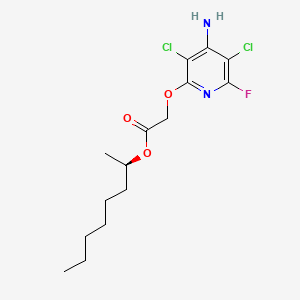
(R)-Fluroxypyr-meptyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fluroxypyr-meptyl is a synthetic organic compound widely used as a herbicide. It is specifically designed to control broadleaf weeds in various crops, including cereals, maize, and grasslands. The compound is known for its selective action, targeting unwanted plants while leaving the desired crops unharmed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fluroxypyr-meptyl typically involves several steps, starting from readily available precursors. The process often includes halogenation, esterification, and purification steps. Specific reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of ®-Fluroxypyr-meptyl is carried out in large-scale reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow synthesis and automated control systems are employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Fluroxypyr-meptyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in ®-Fluroxypyr-meptyl, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-Fluroxypyr-meptyl is studied for its unique reactivity and potential as a building block for synthesizing other compounds. Researchers explore its behavior under different conditions to develop new synthetic methodologies.
Biology: In biological research, the compound is used to study plant physiology and the mechanisms of herbicide resistance. It serves as a model compound to investigate how plants metabolize and detoxify herbicides.
Medicine: While primarily used in agriculture, ®-Fluroxypyr-meptyl’s structure and reactivity make it a subject of interest in medicinal chemistry. Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Industry: In the agricultural industry, ®-Fluroxypyr-meptyl is a key component in herbicide formulations. Its effectiveness and selectivity make it a valuable tool for weed management in various crops.
Wirkmechanismus
®-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of broadleaf weeds, leading to uncontrolled growth and eventual death. The compound targets specific molecular pathways involved in cell division and elongation, making it highly effective against a wide range of weed species.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Dicamba: A herbicide that also mimics auxin activity in plants.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to ®-Fluroxypyr-meptyl.
Uniqueness: ®-Fluroxypyr-meptyl stands out due to its high selectivity and effectiveness at lower application rates. Its unique chemical structure allows for better absorption and translocation within plants, enhancing its herbicidal activity.
By understanding the detailed aspects of ®-Fluroxypyr-meptyl, researchers and industry professionals can better utilize this compound in various applications, contributing to advancements in agriculture, chemistry, and beyond.
Eigenschaften
CAS-Nummer |
851041-25-3 |
|---|---|
Molekularformel |
C15H21Cl2FN2O3 |
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
[(2R)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m1/s1 |
InChI-Schlüssel |
OLZQTUCTGLHFTQ-SECBINFHSA-N |
Isomerische SMILES |
CCCCCC[C@@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Kanonische SMILES |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

